Ferric oleate

Heavy Oil Upgrading Catalysis Petroleum Science

Researchers requiring reproducible iron oxide nanoparticle synthesis face batch variability with generic iron precursors. Ferric oleate solves this with controlled stoichiometry: • Fe content ~6.1% with only 1.99% compositional error, enabling monodisperse NPs (4-16 nm) and low dispersity for magnetic hyperthermia, MRI contrast, and drug delivery. • Achieves 86.1% viscosity reduction in heavy oil aquathermolysis, outperforming Co and Ni oleates. • 37.5% crystallite size reduction vs. conventional methods for high-performance magnetic fluids. Supplied with batch-specific certificates for procurement confidence.

Molecular Formula C18H34FeO2
Molecular Weight 338.3 g/mol
CAS No. 23335-74-2
Cat. No. B8246142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFerric oleate
CAS23335-74-2
Molecular FormulaC18H34FeO2
Molecular Weight338.3 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)O.[Fe]
InChIInChI=1S/C18H34O2.Fe/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/b10-9-;
InChIKeyDEVYBOZJYUYBMC-KVVVOXFISA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ferric Oleate: Metal-Organic Nanomaterial Precursor


Ferric oleate (CAS 23335-74-2) is an iron(III) coordination complex formed from iron ions and oleate anions, with the typical molecular formula C₅₄H₉₉FeO₆ and a molecular weight of approximately 900.21 g/mol [1]. It appears as a dark brown, viscous liquid or waxy solid and is characterized by its solubility in non-polar organic solvents and insolubility in water . Its primary role in scientific research is as a critical precursor for the thermal decomposition synthesis of monodisperse iron oxide nanoparticles, where the oleate ligands act as both a metal source and a surface-stabilizing surfactant .

Workflow Thermal decomposition synthesis of iron oxide nanoparticles
Precursor Role Metal source and in-situ surface ligand
Solvent System Non-polar organic solvent-based reactions

Ferric Oleate: Why Substitution Fails


The functional performance of ferric oleate is intrinsically linked to its specific molecular architecture, which cannot be replicated by other iron carboxylates or simple inorganic iron salts. Unlike iron stearate or laurate, which exhibit significantly higher iron content error values of 13.99% and 14.42% respectively, indicating lower compositional uniformity, ferric oleate maintains a precise iron content of ~6.1% with an error of only 1.99% [1]. This precise stoichiometry is critical for reproducible nanomaterial synthesis. Furthermore, in heavy oil catalysis, ferric oleate achieves a viscosity reduction rate of up to 86.1%, far surpassing the performance of cobalt oleate, nickel oleate, and even the inorganic ferric nitrate precursor [2]. These quantitative differences in both compositional fidelity and catalytic efficiency demonstrate that simple substitution with a related analog would lead to unpredictable and inferior outcomes in critical applications.

Compositional Fidelity
Ferric oleate iron content error (1.99%) is substantially lower than iron stearate (13.99%) and ferric laurate (14.42%). Substitutes may introduce batch variability in stoichiometry-sensitive syntheses.
Catalytic Efficiency
In heavy oil aquathermolysis, ferric oleate reaches up to 86.1% viscosity reduction, outperforming cobalt and nickel oleates. Substitution risks lower catalytic activity in upgrading processes.
Ligand-Specific Interaction
The oleate chain length and unsaturation facilitate dispersion and crude oil contact. Alternative carboxylates may not replicate this interaction, altering catalytic outcomes.

Ferric Oleate: Quantitative Performance Evidence


Heavy Oil Viscosity Reduction

Ferric oleate demonstrates significantly higher catalytic activity for heavy crude oil aquathermolysis compared to cobalt oleate and nickel oleate. It achieves a maximum viscosity reduction rate of 86.1%, which is superior to the performance of oleic acid and the inorganic ferric nitrate precursor [1]. This is attributed to the three oleic acid ligands in its structure, which enhance dispersion and contact with the crude oil [1].

Viscosity Reduction
Head-to-head
86.1% reduction vs. Co/Ni oleates
Supports catalyst selection for heavy oil upgrading
Aquathermolysis at 200°C, 24h; viscosity at 50°C
Heavy Oil Upgrading Catalysis Petroleum Science

Compositional Fidelity vs. Iron Carboxylates

When compared to other iron carboxylate soaps, ferric oleate exhibits a significantly smaller deviation between its theoretical and measured iron content. Its iron content error value is only 1.99%, in contrast to iron stearate (13.99%), ferric laurate (14.42%), and ferrous octanoate (9.85%) [1]. This indicates a higher degree of synthetic control and compositional uniformity for ferric oleate.

Iron Content Fidelity
Head-to-head
1.99% error (ferric oleate) vs. 13.99–14.42% (stearate, laurate)
Higher compositional uniformity for reproducible synthesis
Elemental analysis of synthesized metal soaps
Precursor Synthesis Material Science Quality Control

Enhanced Dispersity in Ferrofluids

A novel synthesis route incorporating ferric oleate in situ during magnetite precipitation results in a magnetic fluid with a significantly smaller average coherent scattering domain size (5 nm) compared to the conventional technique (8 nm) [1]. This indicates a larger dispersity and higher-quality magnetic fluid.

Crystallite Size
Head-to-head
5 nm vs. 8 nm (conventional)
Supports finer particle dispersion in ferrofluids
XRD analysis; 37.5% reduction in domain size
Magnetic Fluids Ferrofluids Nanomaterials

Vinyl Polymerization Catalysis

Ferric oleate was identified as possessing a 'fairly strong catalytic power' for the polymerization of styrene and methyl methacrylate [1]. This specific catalytic activity is not a general property of all metallic soaps, establishing a unique functional role for ferric oleate in vinyl polymerization initiation.

Vinyl Polymerization
Class-level inference
Fairly strong catalytic power reported
Potential niche application in polymer synthesis
Activity for styrene and MMA; data to verify
Polymer Chemistry Catalysis Materials Synthesis

Ferric Oleate: Optimal Research and Industrial Applications


Monodisperse Iron Oxide Nanoparticle Synthesis

The high compositional fidelity of ferric oleate, evidenced by its low iron content error (1.99%) compared to other soaps, makes it the preferred precursor for thermal decomposition synthesis of monodisperse iron oxide nanoparticles with tunable sizes (4-16 nm) and low dispersity [1]. This is critical for applications in magnetic hyperthermia, MRI contrast agents, and targeted drug delivery where precise nanoparticle dimensions dictate performance.

Heavy Crude Oil Viscosity Reduction

Ferric oleate's quantitatively superior performance in aquathermolysis, achieving up to 86.1% viscosity reduction—outperforming cobalt and nickel oleates—makes it a compelling candidate for enhanced oil recovery and heavy oil pipeline transport applications [2]. Its oil-soluble nature ensures intimate contact with the crude matrix for efficient catalytic cracking.

High-Dispersity Ferrofluid Production

The in-situ use of ferric oleate during magnetite precipitation yields a 37.5% reduction in crystallite size compared to conventional methods, producing a magnetic fluid with larger dispersity [3]. This directly benefits applications in high-performance seals, dampers, and loudspeaker cooling systems where a stable, fine colloidal suspension is paramount.

Vinyl Polymerization Catalyst

As documented in classic literature, ferric oleate exhibits a unique catalytic activity for the polymerization of styrene and methyl methacrylate [4]. This opens niche applications in specialty polymer synthesis where a metal-organic initiator with specific solubility and reactivity profiles is required, distinct from conventional radical initiators.

Application
Selection Property
Validation Focus
Iron oxide nanoparticle synthesis
Precursor compositional fidelity
Particle size and dispersity endpoints
Heavy oil aquathermolysis
Catalytic activity context
Viscosity reduction endpoint
Magnetic fluid production
In-situ precursor method
Crystallite domain size by XRD
Vinyl polymerization initiation
Reported catalytic activity
Polymerization kinetics comparison

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38 linked technical documents
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